molecular formula C11H14O3 B8812701 Ethyl 2-phenoxypropanoate

Ethyl 2-phenoxypropanoate

Cat. No.: B8812701
M. Wt: 194.23 g/mol
InChI Key: IQNBTWADYKHANG-UHFFFAOYSA-N
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Description

Ethyl 2-phenoxypropanoate is a useful research compound. Its molecular formula is C11H14O3 and its molecular weight is 194.23 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H14O3

Molecular Weight

194.23 g/mol

IUPAC Name

ethyl 2-phenoxypropanoate

InChI

InChI=1S/C11H14O3/c1-3-13-11(12)9(2)14-10-7-5-4-6-8-10/h4-9H,3H2,1-2H3

InChI Key

IQNBTWADYKHANG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)OC1=CC=CC=C1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Phenol (28.5 g, 0.30 mol), Cs2CO3 (197.0 g, 0.61 mol), and ethyl 2-bromopropionate (54.3 g, 0.30 mol) were combined in anhydrous DMF (1000 mL) and stirred at 90° C. under an atmosphere of nitrogen. After 16 h, the DMF was removed in vacuo. The residue was dissolved in ethyl acetate (300 mL) and washed twice with water and once with brine. The organic layer was dried over Na2SO4 and concentrated in vacuo to produce a golden oil (48.5 g, 83%) 1H NMR (250 MHz, CDCl3): δ 7.31 (d, 2H, J=7.8), 7.02 (t, 1H, J=7.9), 6.93 (d, 2H, J=7.8), 4.79 (q, 1H, J=6.1), 4.26 (q, 2H, J=7.2), 1.66 (d, 3H, J=6.1), 1.24 (t, 3H, J=7.2). MS [EI+] 195 (M+H)+
Quantity
28.5 g
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
197 g
Type
reactant
Reaction Step Two
Quantity
54.3 g
Type
reactant
Reaction Step Three
Name
Quantity
1000 mL
Type
solvent
Reaction Step Four
Name
Yield
83%

Synthesis routes and methods II

Procedure details

A mixture consisting of 34.8 gm (0.37 mol) of phenol, 111 gm (0.81 mol) of potassium carbonate, 89 ml (0.69 mol) of ethyl 2-bromo-propionate and 200 ml of ethanol was boiled for 12 hours, while stirring. Thereafter, the reaction mixture was filtered, and the filtrate was distilled, yielding 44.2 gm of ethyl 2-phenoxy-propionate, b.p. 93°-94° C. at 0.1 mm Hg.
Quantity
34.8 g
Type
reactant
Reaction Step One
Quantity
111 g
Type
reactant
Reaction Step Two
Quantity
89 mL
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

Phenoxypropionic acid (6.64 g, 0.04 mol) is mixed with excess ethanol (10 ml) and concentrated sulfuric acid (0.5 ml) is added. The reaction mixture is refluxed for 3 hours, cooled to room temperature and concentrated. The residue is washed with 1N NaOH and brine, dried (Na2SO4), and concentrated to yield 7.32 g (94.3% yield) of the ester which can be used directly for the subsequent reaction without further purification. 1H nmr (CDCl3) δ: 7.22-7.29 (overlap 2H, phenyl H), 6.88-6.966 (overlap 3H, phenyl H), 4.10-4.20 (overlap 4H, 2CH2O), 2.73 (t, 2H. J=6.4 Hz, CH2), 1.23 (t, 3H, J=7.1 Hz, CH3); 13C nmr (CDCl3) δ: 170.7, 158.7, 129.4(2C), 120.9 114.6(2C), 63.4, 60.5, 34.5, 14.1.
Quantity
6.64 g
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Yield
94.3%

Synthesis routes and methods IV

Procedure details

To a solution of NaH (765 mg, 31.89 mmol) in DMF (10 mL) was added phenol (1 g, 10.63 mmol) at 25° C. The mixture was heated at reflux temperature for 15 min, and then ethyl 2-bromopropanoate (2.3 g, 12.75 mmol) was added. The resulting mixture was stirred at 25° C. for another 16 h before quenching with water (50 mL). The mixture was extracted with ethyl acetate (3×20 mL). The combined organic layers were washed with brine (30 mL), dried over Na2SO4 and concentrated to give the title compound (1.8 g, 85.7%) as colorless oil which was used in next step without further purification.
Name
Quantity
765 mg
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
2.3 g
Type
reactant
Reaction Step Two
Yield
85.7%

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